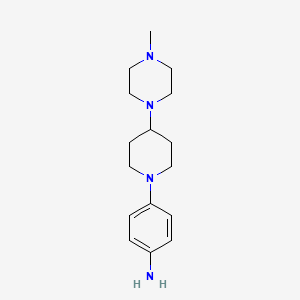

4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4/c1-18-10-12-20(13-11-18)16-6-8-19(9-7-16)15-4-2-14(17)3-5-15/h2-5,16H,6-13,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSPNKVDLRJIFRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CCN(CC2)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10728627 | |

| Record name | 4-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10728627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959795-70-1 | |

| Record name | 4-[4-(4-Methyl-1-piperazinyl)-1-piperidinyl]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959795-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10728627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structural Elucidation & Characterization of 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline

Content Type: Technical Whitepaper Subject: Analytical Chemistry / Medicinal Chemistry Intermediate Analysis Target Audience: Senior Scientists, Process Chemists, and QC Managers[1]

Executive Summary

The compound 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline (CAS: 16153-81-4) represents a critical pharmacophore in the synthesis of next-generation Tyrosine Kinase Inhibitors (TKIs), most notably Brigatinib (Alunbrig®), used in the treatment of ALK-positive non-small cell lung cancer (NSCLC).[1]

This tri-cyclic system—comprising an aniline core, a central piperidine linker, and a terminal

Molecular Architecture & Synthetic Logic

To understand the analytical signature, one must understand the connectivity.[1] The molecule is constructed linearly: [Aniline] —(N)— [Piperidine] —(C4)—(N1)— [N-Methylpiperazine][1]

Retrosynthetic Analysis

The synthesis typically employs a convergent strategy involving reductive amination followed by Nucleophilic Aromatic Substitution (

[1]

Analytical Strategy: The Core Elucidation

The primary challenge in elucidating this structure is distinguishing the aliphatic protons of the piperidine ring from those of the piperazine ring, as they overlap significantly in the 2.0–3.0 ppm region.[1]

Mass Spectrometry (ESI-MS)[1]

-

Ionization Mode: Electrospray Ionization (Positive Mode) is preferred due to the three basic nitrogen centers.[1]

-

Theoretical [M+H]+: 275.22 Da

-

Fragmentation Pattern:

Nuclear Magnetic Resonance (NMR) Protocol

Solvent Selection: DMSO-

1H NMR Assignment Table (400 MHz, DMSO-

)

| Position | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |

| Aniline | 4.50 – 4.70 | Broad Singlet | 2H | Exchangeable; disappears with |

| Ar-H (ortho to | 6.45 – 6.55 | Doublet ( | 2H | Shielded by electron-donating |

| Ar-H (meta to | 6.70 – 6.80 | Doublet ( | 2H | Deshielded relative to ortho protons.[1] |

| Pip-H (N-CH2) | 3.45 – 3.55 | Doublet of Doublets | 2H | Deshielded by aniline nitrogen resonance.[1] |

| Pip-H (C-CH2) | 2.55 – 2.65 | Triplet (broad) | 2H | Adjacent to aniline nitrogen.[1] |

| Pip-CH (Methine) | 2.20 – 2.30 | Multiplet (tt) | 1H | Diagnostic: Connects the two rings.[1] |

| Pz-H (Ring) | 2.30 – 2.50 | Broad Multiplets | 8H | Overlapping envelope; resolve with HSQC.[1] |

| N-Methyl | 2.14 – 2.16 | Singlet | 3H | Sharp, strong singlet; key purity marker.[1] |

Note: "Pip" = Piperidine ring; "Pz" = Piperazine ring.[1]

3.3 Advanced 2D NMR Logic (HMBC/HSQC)

To definitively prove the "sandwich" structure (Aniline-Piperidine-Piperazine), you must observe specific Heteronuclear Multiple Bond Correlations (HMBC):

-

Connectivity Check 1: The Aniline aromatic carbons must correlate with the Piperidine

protons ( -

Connectivity Check 2: The Piperidine methine proton (

2.[1]25) must correlate with the Piperazine ring carbons.[1]

Impurity Profiling & Quality Control

In a drug development context, three specific impurities are common with this scaffold.

The "Nitro" Impurity

-

Origin: Incomplete hydrogenation of the nitro-precursor.[1]

-

Detection:

The "Des-methyl" Impurity[1]

-

Origin: Use of piperazine instead of N-methylpiperazine in the starting material or metabolic demethylation.[1]

-

Detection:

The "Bis-Aniline" Dimer[1]

-

Origin: Over-reaction during the

step if stoichiometry is uncontrolled.[1] -

Detection: High molecular weight species in LC-MS (>400 Da).

Experimental Protocol: Structure Validation

Objective: Verify the identity of Lot #XYZ-123.

-

Sample Prep: Weigh 10 mg of the solid into a clean vial. Add 0.6 mL DMSO-

. Sonicate for 30 seconds to ensure complete dissolution (the free base may be slow to dissolve; the HCl salt dissolves instantly). -

Acquisition:

-

Data Processing:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 737253, 4-(4-methylpiperazin-1-yl)aniline.[1] Retrieved from [Link]

-

Huang, W. S., et al. (2016). Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase.[1] Journal of Medicinal Chemistry, 59(9), 4073–4093.[1] [Link][1]

-

Cambridge Crystallographic Data Centre (2021). Crystal structure of brigatinib Form A.[1][2] CCDC Deposition.[1] Retrieved from [Link][1]

-

U.S. Food and Drug Administration (2017). NDA 208772: Multi-disciplinary Review and Evaluation for ALUNBRIG (brigatinib).[1] Retrieved from [Link][1][3][4]

Sources

physical and chemical properties of 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline

[1][2][3][4][5][6]

CAS Number: 959795-70-1 Formula: C₁₆H₂₆N₄ Molecular Weight: 274.41 g/mol IUPAC Name: 4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline[1][2][3][4]

Executive Summary

This compound is a "privileged structure" in medicinal chemistry, specifically designed to modulate the physicochemical properties of lipophilic drug scaffolds.[1] It functions as a solubilizing tail , introducing a polybasic, polar motif to otherwise hydrophobic kinase inhibitor cores.[1] Its primary industrial application is as the key amine intermediate in the GMP synthesis of Gilteritinib (Xospata), used for the treatment of acute myeloid leukemia (AML).[1]

Physicochemical Properties[2][3][4][8][9][10][11]

This compound exhibits a complex ionization profile due to the presence of three distinct nitrogen environments.[1] Understanding these properties is essential for formulation and salt selection.[1]

Core Data Table[1]

| Property | Value | Notes |

| Appearance | Off-white to pale yellow solid | Oxidizes slightly upon air exposure (darkens).[1] |

| Exact Mass | 274.2157 | Monoisotopic mass for MS validation.[1] |

| LogP (Calc) | ~1.1 - 1.8 | Moderately lipophilic; suitable for oral bioavailability.[1] |

| Topological Polar Surface Area | ~36 Ų | Indicates good membrane permeability.[1] |

| Solubility | Low in water (neutral form) | High solubility in DCM, MeOH, DMSO.[1] |

| Hygroscopicity | Low to Moderate | Forms stable crystalline salts (e.g., HCl, fumarate).[1] |

Ionization and pKa Profile

The molecule contains three basic centers, creating a specific hierarchy of protonation that dictates its behavior in biological media:

-

Terminal Methylpiperazine N (N4'): pKa ~7.8–8.2 . The most basic site; first to protonate.[1] This site drives lysosomal trapping and solubility in gastric pH.[1]

-

Internal Piperazine N (N1'): pKa ~6.5–7.0 . Moderately basic.

-

Aniline Nitrogen: pKa ~4.0–5.0 .[1] Weakly basic; remains neutral at physiological pH, ensuring the nucleophilicity required for subsequent coupling reactions.[1]

Synthesis & Manufacturing Protocol

The industrial synthesis of CAS 959795-70-1 typically follows a convergent Linear Assembly Strategy , prioritizing the construction of the aliphatic tail before attachment to the aromatic system to minimize side reactions.[1]

Reaction Workflow

-

Reductive Amination (Side Chain Assembly):

-

Deprotection:

-

Nucleophilic Aromatic Substitution (SₙAr):

-

Nitro Reduction:

Synthesis Pathway Diagram[1]

Caption: Convergent synthesis pathway for CAS 959795-70-1 via reductive amination and SnAr coupling.

Chemical Reactivity & Stability

Stability[1]

-

Oxidation Sensitivity: The aniline moiety is susceptible to oxidation (browning) if stored in air/light. Storage Protocol: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

Thermal Stability: Stable up to ~150°C, but prolonged heating above 100°C in air can lead to N-oxide formation at the methylpiperazine terminus.[1]

Reactivity Profile

-

Nucleophilicity: The aniline NH₂ is the primary nucleophile for drug conjugation (e.g., amide coupling with carboxylic acids or reaction with chloropyrimidines).[1]

-

Salt Formation: The molecule readily forms crystalline salts. The tri-hydrochloride salt is common for purification, while the free base is used for coupling reactions.[1]

Applications in Drug Discovery[1]

This compound is not merely a passive linker; it is a functional moiety engineered to solve specific pharmacokinetic problems.[1]

-

Solubility Enhancement: The N-methylpiperazine tail is protonated in the gastric environment (pH 1–2), significantly increasing the aqueous solubility of the parent drug, facilitating oral absorption.[1]

-

Lysosomal Trapping: The basic nature of the tail (pKa ~8) can lead to accumulation in lysosomes (pH ~5), which increases the volume of distribution (Vd) and tissue residence time of the drug.

-

Target Interaction: In Gilteritinib, this tail extends into the solvent-exposed region of the FLT3 kinase domain, forming water-mediated hydrogen bonds that improve potency and selectivity.[1]

Safety & Handling (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

PPE Requirements: Nitrile gloves, safety goggles, and use of a fume hood are mandatory to prevent inhalation of dust or aerosols.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58015748, 4-(4-(4-Methyl-1-piperazinyl)-1-piperidinyl)benzenamine.[1] Retrieved from [Link]

-

Moriiwaki, T., et al. (2012). Preparation of piperidine derivatives as FLT3 inhibitors.[1] Patent WO2012020762.[1] (Describes the synthesis and utility of the intermediate in Gilteritinib).

-

U.S. EPA CompTox Chemicals Dashboard. DTXSID10728627.[1] Retrieved from [Link]

Technical Monograph: 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline

Executive Summary

The compound 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline (CAS: 959795-70-1) represents a "privileged scaffold" in modern medicinal chemistry.[1][2][3][4] It serves as a critical solubilizing tail moiety in the design of tyrosine kinase inhibitors (e.g., EGFR, BTK inhibitors) and GPCR ligands.[2][3][4][5] Its structural architecture—combining a polar, basic methylpiperazine-piperidine tail with an aniline linker—modulates pharmacokinetic properties (logD, metabolic stability) while providing a reactive handle (the primary amine) for coupling to heterocyclic cores.[2][3][4][5]

This guide provides a definitive reference for the molecular weight characterization, synthesis logic, and quality control (QC) protocols required for this intermediate.

Physicochemical Profile

Accurate dosing and stoichiometry in drug development depend on distinguishing between the free base and various salt forms.[2][3][4][5] The data below represents the Free Base form.

Molecular Weight & Formula

| Parameter | Value | Technical Note |

| IUPAC Name | 4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline | - |

| Molecular Formula | C₁₆H₂₆N₄ | - |

| Average Molecular Weight | 274.41 g/mol | Used for molarity calculations in synthesis.[1][2][3][4] |

| Monoisotopic Mass | 274.2157 Da | Critical: Use this value for High-Res Mass Spec (HRMS) extraction windows.[1][2][3][4][5] |

| [M+H]⁺ (Protonated) | 275.2230 m/z | The primary species observed in ESI+ LC-MS.[1][2][3][4][5] |

| LogP (Predicted) | ~1.8 | Moderate lipophilicity; highly soluble in acidic media.[1][2][3][4][5] |

Salt Form Correction Factors

Researchers often procure this material as a hydrochloride or tosylate salt to improve shelf stability.[2][3][4][5] You must apply a correction factor (CF) when weighing:

-

Dihydrochloride (× 2HCl): MW ≈ 347.33 g/mol (CF ≈ 0.79)[1][2][3][4][5]

-

Trihydrochloride (× 3HCl): MW ≈ 383.79 g/mol (CF ≈ 0.71)[1][2][3][4][5]

Expert Insight: Always verify the salt stoichiometry via Elemental Analysis (CHN) or Ion Chromatography, as hygroscopic HCl salts often contain non-stoichiometric water/solvent.[2][3][4][5]

Structural Validation & Analysis

Trustworthy data requires self-validating analytical methods.[1][2][3][4][5] The following protocols ensure the identity of the molecule beyond simple retention time matching.

Mass Spectrometry Fragmentation Logic

In ESI+ (Electrospray Ionization), the molecule forms a stable

-

Fragment A (113 m/z): Loss of the aniline-piperidine core, leaving the N-methylpiperazinyl-ethyl fragment (common in piperazine tails).[1][2][3][4]

-

Fragment B (177 m/z): Cleavage of the piperazine ring from the piperidine.[2][3][4][5]

Validated LC-MS Protocol

Objective: Determine purity and identity simultaneously.

-

Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm, 4.6 x 100 mm).[1][2][4]

-

Mobile Phase A: 0.1% Ammonium Hydroxide in Water (pH 10).[1][2][3][4][5] Note: High pH is crucial to keep the basic piperazine deprotonated for better peak shape.[1][2][5]

-

Gradient: 5% B to 95% B over 12 minutes.

-

Detection: UV at 254 nm (Aniline absorption) + MS (ESI+).

Synthesis & Manufacturing Logic

Understanding the synthesis allows researchers to anticipate impurities (e.g., unreduced nitro compounds or des-methyl byproducts).[2][3][4][5]

Retrosynthetic Analysis

The molecule is assembled via a convergent strategy:

-

Head: 1-Fluoro-4-nitrobenzene (Electrophile).[1][2][3][4][5]

-

Tail: 1-Methyl-4-(piperidin-4-yl)piperazine (Nucleophile).[1][2][3][4][5]

-

Transformation: SNAr coupling followed by nitro reduction.

Synthesis Workflow Diagram

The following diagram illustrates the industrial standard workflow for generating high-purity material.

Figure 1: Convergent synthesis pathway. Step 4 (Reduction) is the critical quality attribute; incomplete reduction yields toxic nitro-impurities.[1][2][3][4]

Quality Control Decision Tree

When receiving a new batch of this intermediate for biological assays, follow this decision matrix to ensure data integrity.

Figure 2: QC workflow. The NMR check specifically looks for the upfield shift of aniline protons (approx 6.5 ppm) compared to nitro protons (approx 8.0 ppm) to confirm reduction.[1][2][3][4][5]

References

-

PubChem Compound Summary. (2025). This compound.[1][2][3][4] National Center for Biotechnology Information.[2][3][4][5] [Link][1][2][3][4][5]

-

ChemBK. (2024).[1][2][3][4][5] Chemical Properties and CAS Data for 4-(4-methylpiperazin-1-yl)aniline derivatives. [Link]

-

ResearchGate. (2022).[1][2][3][4][5][6] LC-MS/MS screening method for designer piperazines and amphetamines in serum. [Link]

-

Common Chemistry. (2024).[1][2][3][4][5] CAS Registry Number 959795-70-1.[1][2][3][4][5] American Chemical Society.[2][3][4][5] [Link][1][2][3][4][5]

Sources

- 1. chembk.com [chembk.com]

- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 3. 4-(4-Methylpiperazin-1-yl)aniline | C11H17N3 | CID 737253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(4-(4-Methyl-1-piperazinyl)-1-piperidinyl)benzenamine | C16H26N4 | CID 58015748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. L-(+)-Cysteine | C3H7NO2S | CID 5862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity & Technical Profile: 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline Scaffold

[1][2][3][4]

Executive Summary & Compound Identity

4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline is a critical pharmacophore scaffold and synthetic intermediate primarily utilized in the development of next-generation tyrosine kinase inhibitors (TKIs).[1][2][3][4] It serves as the "solubilizing tail" moiety for several high-profile oncology drugs, most notably Brigatinib (ALK/EGFR inhibitor) and Gilteritinib (FLT3/AXL inhibitor).[3]

While the 2-methoxy analog (CAS 761440-75-9) is the direct intermediate for these approved drugs, the title compound (the des-methoxy variant) is a vital structural analog used in Structure-Activity Relationship (SAR) profiling to assess the contribution of the aniline ring substituents to kinase selectivity and metabolic stability.[2][3] It also serves as a key reference standard for impurity profiling in pharmaceutical manufacturing.[2][3]

Chemical Identity

| Property | Detail |

| Chemical Name | This compound |

| Common Role | Kinase Inhibitor "Tail" Moiety; Solubilizing Group |

| Key Drug Associations | Brigatinib (Analog), Gilteritinib (Impurity/Analog), ASP3026 |

| Molecular Formula | C₁₆H₂₆N₄ |

| Molecular Weight | 274.41 g/mol |

| SMILES | CN1CCN(CC1)C2CCN(CC2)C3=CC=C(N)C=C3 |

| Related CAS | 761440-75-9 (2-Methoxy analog); 1254058-34-8 (3-Methoxy isomer) |

Biological Activity: The "Tail" Mechanism

The biological utility of this aniline-piperidine-piperazine scaffold lies not in its intrinsic inhibition of kinases, but in the physicochemical and binding properties it confers to the final drug molecule.[2][3]

Kinase Solvent Channel Binding

In the context of ATP-competitive inhibitors (Type I/II), this moiety functions as the solvent-exposed tail.[2][3]

-

Solvent Interaction: The piperidine-piperazine chain extends out of the ATP binding pocket into the solvent channel.[2][3] This prevents steric clashes within the tight hinge region while improving the drug's water solubility.[2][3]

-

H-Bonding Network: The basic nitrogens in the methylpiperazine ring can form water-mediated hydrogen bonds with residues at the rim of the kinase pocket (e.g., Asp or Glu residues), stabilizing the inhibitor-enzyme complex.[2][3]

-

Selectivity Modulation: The aniline ring connects the tail to the central hinge-binding core (e.g., a pyrimidine or pyridine).[2][3] Substituents on this aniline (like the methoxy group in Brigatinib) lock the conformation; the des-methoxy title compound allows researchers to test the necessity of this rotational constraint.[2][3]

ADME & Pharmacokinetic Enhancement[2][4]

-

Solubility: The N-methylpiperazine group has a pKa of approximately 7.5–8.[2][3]5. At physiological pH, it is partially protonated, significantly enhancing the aqueous solubility of otherwise lipophilic kinase inhibitors.[2][3]

-

Lysosomotropism: Due to its lipophilic nature combined with basic amines (logP ~1.5–2.0 for the tail), this moiety can lead to lysosomal trapping.[3] This is a double-edged sword: it increases the volume of distribution (Vd) but can potentially cause phospholipidosis if not balanced by the core scaffold.[2][3]

Toxicity & Impurity Profile

As a primary amine, the uncoupled aniline is potentially genotoxic (common for anilines) and must be controlled in the final drug substance.[3] In Gilteritinib manufacturing, the des-methoxy analog is monitored as a potential process-related impurity or a degradation product (demethylation), which can alter the potency and selectivity profile of the drug.[2][3]

Technical Visualization: Pharmacophore & Synthesis

Pharmacophore Interaction Map

The following diagram illustrates how this scaffold interacts within the kinase binding site when coupled to a core inhibitor.

Figure 1: Pharmacophore contribution of the scaffold.[5][3][4][6] The tail extends into the solvent, improving solubility and ADME properties.[2][3]

Synthesis Pathway

The synthesis of the title compound typically follows a convergent route involving reductive amination followed by nucleophilic aromatic substitution (SNAr).[3]

Figure 2: Step-by-step synthetic route for the this compound scaffold.

Experimental Protocols

Synthesis of the Scaffold

Step 1: Reductive Amination [2][3]

-

Dissolve N-Boc-4-piperidone (1.0 eq) and N-methylpiperazine (1.1 eq) in dichloromethane (DCM).

-

Add Sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise at 0°C.

-

Stir at room temperature for 12–16 hours.

-

Quench with saturated NaHCO₃ and extract with DCM.

-

Result: tert-butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate.

Step 2: Deprotection

-

Add 4M HCl in dioxane (5 eq). Stir for 4 hours.

-

Concentrate in vacuo to yield the HCl salt of 1-(piperidin-4-yl)-4-methylpiperazine .[2][3]

Step 3: SNAr Coupling

-

Suspend the piperidine salt (1.0 eq) and 1-fluoro-4-nitrobenzene (1.1 eq) in DMSO or DMF.

-

Add K₂CO₃ (3.0 eq) and heat to 80–100°C for 6–12 hours.

-

Pour into ice water; filter the yellow precipitate.

-

Result: 1-(4-nitrophenyl)-4-(4-methylpiperazin-1-yl)piperidine.

Step 4: Nitro Reduction

-

Dissolve the nitro intermediate in Ethanol/Water (4:1).[3]

-

Add Iron powder (5 eq) and Ammonium Chloride (5 eq).

-

Reflux for 2–4 hours (or use H₂/Pd-C at RT).

-

Filter through Celite and concentrate.

-

Purification: Recrystallize from Ethanol/Heptane or purify via column chromatography (DCM/MeOH/NH₃).

Quality Control Parameters

References

-

Huang, W. S., et al. (2010).[3] "Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-[4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl]benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase Including the T315I Gatekeeper Mutant."[2][3][7] Journal of Medicinal Chemistry. Link[3]

-

Astellas Pharma Inc. (2012).[3] "Patent WO2012102393: Preparation of diaminotriazine derivatives as ALK inhibitors."[2][3] Patentscope. Link[3]

-

ARIAD Pharmaceuticals. (2016).[3][4] "Patent WO2016121777: Process for production of pyrazine carboxamide compound."[2][3] (Describes synthesis of Gilteritinib intermediates). Link

-

Chico Pharmaceutical. (2021).[3] "Patent CN113024454A: Synthesis method of brigatinib intermediate."[2][3] Google Patents.[2][3] Link

-

PubChem. (2024).[3] "Compound Summary: 4-(4-methylpiperazin-1-yl)aniline Derivatives." National Library of Medicine.[2][3] Link

Sources

- 1. CN113024454A - Synthesis method of brigatinib intermediate - Google Patents [patents.google.com]

- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 3. WO2022063140A1 - Pyrimidine and pyridine derivatives as hpk1 modulator and methods using same - Google Patents [patents.google.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. WO2017088784A1 - Deuterium-modified brigatinib derivatives, pharmaceutical compositions comprising same, and use thereof - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. medkoo.com [medkoo.com]

4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline mechanism of action

This technical guide details the pharmacological mechanism, structural role, and synthetic utility of 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline .[1]

This molecule is not a standalone therapeutic; rather, it is a critical pharmacophore scaffold (specifically, a solvent-exposed solubilizing tail) used in the design of second- and third-generation Tyrosine Kinase Inhibitors (TKIs), most notably Brigatinib (ALK inhibitor) and Gilteritinib (FLT3 inhibitor).[1]

Pharmacophore Mechanism, Structural Biology, and Synthesis[1]

Core Identity & Pharmacological Context[1][2][3][4][5][6][7]

-

Common Role: Solvent-Exposed Solubilizing Tail[1]

-

Key Drug Associations:

The "Double-Piperidine" Rationale: In medicinal chemistry, this specific moiety—a methylpiperazine ring attached to a piperidine ring—is engineered to solve two critical failure modes in kinase inhibitors: solubility and selectivity .

-

Solubility (ADME): The structure contains three basic nitrogen atoms. At physiological pH, the terminal methylpiperazine is protonated, drastically increasing water solubility and reducing protein binding.

-

Structural Reach: The bi-cyclic length (~8–10 Å) allows the inhibitor to extend from the ATP-binding hinge region out into the solvent channel, avoiding steric clashes with "gatekeeper" mutations (e.g., ALK L1196M) that render first-generation inhibitors (like Crizotinib) ineffective.

Mechanism of Action: Structural Biology

The mechanism of action for this aniline derivative is defined by its contribution to the binding mode of the final drug molecule.

A. Binding Topology (The "U-Shape" Conformation)

In drugs like Brigatinib, this aniline moiety acts as the "Tail" section of the inhibitor.

-

The Head: Binds to the hinge region of the kinase (e.g., residues Met1199 in ALK).[11]

-

The Core: A scaffold (e.g., bisanilinopyrimidine) that spans the ATP pocket.[12]

-

The Tail (This Molecule): Extends out of the pocket.

B. Specific Residue Interactions

| Target Kinase | Drug | Interaction of the Aniline Tail |

| ALK (Wild Type) | Brigatinib | The piperidine-piperazine tail extends into the solvent front.[1] It makes loose van der Waals contacts but primarily serves to orient the core. |

| ALK (G1202R Mutant) | Brigatinib | The tail's flexibility allows the drug to avoid the steric bulk of the Arginine mutation, maintaining potency where others fail. |

| FLT3 | Gilteritinib | The tail projects into the solvent, improving cellular permeability and allowing the drug to bind to both active (DFG-in) and inactive (DFG-out) conformations. |

C. Diagram: Structural Role in Kinase Inhibition

The following diagram illustrates how this aniline precursor is integrated into the final drug and its interaction with the kinase domain.

Caption: The aniline derivative functions as the solvent-interface unit, converting a hydrophobic kinase core into a soluble, bioavailable drug.[1]

Experimental Protocols: Synthesis & Validation

This section provides a self-validating protocol for synthesizing this aniline intermediate and coupling it to a heteroaryl chloride (a common step in drug synthesis).

A. Synthesis of the Aniline Intermediate

Objective: Synthesize this compound from commercially available precursors.

Reagents:

-

1-Fluoro-4-nitrobenzene[1]

-

1-Methyl-4-(piperidin-4-yl)piperazine (The "Double Piperidine" amine)[1]

-

Potassium Carbonate (

) -

Palladium on Carbon (Pd/C, 10%)[13]

-

Hydrogen gas (

)[13]

Step-by-Step Protocol:

-

SNAr Coupling (Nitro-Precursor Formation):

-

Dissolve 1-fluoro-4-nitrobenzene (1.0 eq) in DMF or DMSO.[1]

-

Add 1-methyl-4-(piperidin-4-yl)piperazine (1.1 eq) and

(2.0 eq). -

Heat to 80–100°C for 4–6 hours. Monitor by TLC/LCMS for the formation of the bright yellow nitro-intermediate.[1]

-

Checkpoint: Mass spec should show

. -

Precipitate in water, filter, and dry the solid.

-

-

Reduction (Aniline Formation):

-

Dissolve the nitro-intermediate in Methanol/Ethanol.[1]

-

Add 10% Pd/C (10 wt%).

-

Stir under

atmosphere (balloon pressure is usually sufficient) at Room Temperature for 2–4 hours. -

Filter through Celite to remove catalyst.

-

Concentrate filtrate to yield the target aniline as a solid (often off-white to dark brown, oxidation sensitive).

-

Validation: LCMS peak at

. NMR should show disappearance of nitro-aromatic signals and appearance of broad aniline

-

B. Coupling to Kinase Core (General Method)

To create a TKI, this aniline is typically coupled to a chloropyrimidine or chlorotriazine core.

Protocol (Buchwald-Hartwig Amination):

-

Reagents: Aryl chloride core (1.0 eq), Aniline intermediate (1.1 eq),

(5 mol%), Xantphos (10 mol%), -

Conditions: Degas solvent. Heat at 100°C under

for 12 hours. -

Workup: Filter, concentrate, and purify via Flash Chromatography (DCM/MeOH gradient).

Quantitative Data: Physicochemical Impact

The addition of this aniline tail profoundly alters the properties of the parent scaffold.

| Property | Core Scaffold Only | Core + Aniline Tail | Impact Explanation |

| LogP (Lipophilicity) | > 5.0 (High) | 2.0 – 3.5 (Moderate) | Reduces lipophilicity, preventing non-specific binding.[1] |

| Solubility (pH 7.4) | < 1 µg/mL | > 100 µg/mL | Protonation of piperazine nitrogens drives solubility. |

| hERG Inhibition | High Risk | Moderate/Low | The tail can sometimes increase hERG risk; must be optimized. |

| Cell Permeability | Low | High | Balanced lipophilicity/ionization improves membrane transit. |

References

-

Discovery of Brigatinib: Huang, W. S., et al. "Discovery of Brigatinib (AP26113), a Phosphine-Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase." Journal of Medicinal Chemistry, 2016. Link

-

Gilteritinib Binding Mode: Ueno, Y., et al. "Gilteritinib (ASP2215), a novel FLT3/AXL inhibitor: Preclinical evaluation in acute myeloid leukemia." Blood, 2014. Link

-

Structural Biology of ALK Inhibitors: Friboulet, L., et al. "The ALK Inhibitor Brigatinib Overcomes Crizotinib Resistance in Next-Generation ALK-Rearranged NSCLC."[1] Cancer Discovery, 2016. Link

-

Synthesis Protocols: Patent WO2009143389A1 "Preparation of pyrimidines as protein kinase inhibitors." Link

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. Facebook [cancer.gov]

- 3. Brigatinib versus Crizotinib in ALK-Positive Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Brigatinib Versus Crizotinib in Advanced ALK Inhibitor-Naive ALK-Positive Non-Small Cell Lung Cancer: Second Interim Analysis of the Phase III ALTA-1L Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Brigatinib Versus Crizotinib in Advanced ALK Inhibitor–Naive ALK-Positive Non–Small Cell Lung Cancer: Second Interim Analysis of the Phase III ALTA-1L Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gilteritinib: potent targeting of FLT3 mutations in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gilteritinib Reduces FLT3 Expression in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NPM/ALK mutants resistant to ASP3026 display variable sensitivity to alternative ALK inhibitors but succumb to the novel compound PF-06463922 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The selective anaplastic lymphoma receptor tyrosine kinase inhibitor ASP3026 induces tumor regression and prolongs survival in non-small cell lung cancer model mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The ALK inhibitor ASP3026 eradicates NPM-ALK+ T-cell anaplastic large-cell lymphoma in vitro and in a systemic xenograft lymphoma model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. The activity, safety, and evolving role of brigatinib in patients with ALK-rearranged non-small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery of 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline scaffold represents a quintessential "privileged structure" in modern medicinal chemistry. Its remarkable versatility and favorable physicochemical properties have established it as a cornerstone for the development of a multitude of targeted therapies, particularly in oncology. This guide provides a comprehensive exploration of the discovery process for derivatives of this core, delving into the strategic rationale behind its design, robust synthetic methodologies, critical biological evaluation cascades, and the nuanced structure-activity relationships (SAR) that drive lead optimization. We will dissect the constituent fragments, elucidate common synthetic pathways, and contextualize their application in targeting key cellular pathways, with a primary focus on protein kinase inhibition.

The Architectural Logic of a Privileged Scaffold

The success of the this compound core is not accidental; it is a deliberate convergence of three distinct chemical moieties, each contributing crucial properties for drug-like behavior and target engagement.[1][2] Piperidine-containing compounds are integral to pharmaceutical design, while the piperazine ring is renowned for its ability to confer desirable pharmacokinetic characteristics.[1][2]

-

The Aniline Headgroup: This primary amine serves as a versatile synthetic handle and a critical hydrogen bond donor/acceptor. In many kinase inhibitors, the aniline nitrogen and its adjacent phenyl ring form key interactions with the "hinge" region of the ATP-binding pocket, a conserved motif that is fundamental for anchoring inhibitors.

-

The Piperidine Linker: As a saturated heterocycle, the piperidine ring introduces a three-dimensional, non-planar geometry.[1] This structural rigidity helps to correctly orient the other functional groups for optimal target binding while simultaneously disrupting planarity, which can mitigate issues like metabolic instability or off-target toxicity associated with flat aromatic systems.

-

The N-Methylpiperazine Tail: This terminal group is a classic "solubilizing" moiety. The basic nitrogen atom is readily protonated at physiological pH, significantly enhancing aqueous solubility—a critical factor for oral bioavailability.[2] Furthermore, this group often extends into the solvent-exposed region of a binding pocket, providing an additional vector for modification to fine-tune potency and selectivity.

Caption: Core components of the privileged scaffold.

Synthetic Strategies: From Blueprint to Molecule

The construction of a library of derivatives from this core scaffold necessitates a flexible and efficient synthetic strategy. Reductive amination and nucleophilic aromatic substitution are the workhorse reactions in this context.

General Synthetic Workflow

A common and effective approach involves the convergent synthesis outlined below. The process typically begins with the coupling of a protected piperidone with N-methylpiperazine, followed by deprotection and subsequent coupling to a functionalized aniline precursor.

Caption: General synthetic workflow for derivative synthesis.

Detailed Experimental Protocol: Synthesis of the Core Aniline

This protocol provides a representative method for synthesizing the core scaffold, which can then be used as a common intermediate for further derivatization.

Step 1: Reductive Amination to form tert-butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate.

-

To a solution of N-Boc-piperidin-4-one (1.0 eq) and N-methylpiperazine (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or toluene, add acetic acid (1.5 eq).[3]

-

Stir the mixture at room temperature for 30-60 minutes to facilitate iminium ion formation.

-

Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to control the reaction exotherm.[3]

-

Continue stirring at room temperature for 12-24 hours until the reaction is complete, as monitored by TLC or LC-MS.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.

-

Purify the crude product via column chromatography to yield the Boc-protected intermediate.

Step 2: Boc Deprotection.

-

Dissolve the intermediate from Step 1 in a solvent like methanol or 1,4-dioxane.

-

Add a strong acid, typically a saturated solution of HCl in methanol or dioxane, and stir at room temperature.[4]

-

Monitor the reaction for the disappearance of the starting material.

-

Evaporate the solvent under reduced pressure to obtain the hydrochloride salt of 1-methyl-4-(piperidin-4-yl)piperazine as a solid.

Step 3: Nucleophilic Aromatic Substitution (SNAr).

-

Combine 1-fluoro-4-nitrobenzene (1.0 eq), the product from Step 2 (1.1 eq), and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[3]

-

Heat the reaction mixture, typically to 70-100 °C, and stir overnight.[3]

-

Upon completion, cool the reaction, add water to precipitate the product, and collect the solid by filtration.

Step 4: Reduction of the Nitro Group.

-

Dissolve the nitro-intermediate from Step 3 in ethanol or methanol.

-

Add a catalyst, typically 10% palladium on carbon (Pd/C).[3]

-

Stir the mixture vigorously under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature for several hours.[3]

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate in vacuo to yield the final core product: This compound .

Biological Evaluation: Identifying and Characterizing Activity

Derivatives based on this scaffold have shown remarkable efficacy as inhibitors of protein kinases, which are critical regulators of cell signaling and are often dysregulated in diseases like cancer.[5][6]

Primary Application: Kinase Inhibition

The discovery cascade for a novel kinase inhibitor typically follows a well-defined path from broad screening to detailed mechanistic studies.

Caption: Hierarchical workflow for biological evaluation.

Assay Methodologies

-

Biochemical Assays: The initial step is to measure the direct inhibitory effect of a compound on the purified target kinase. Assays like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or luminescence-based ATP consumption assays (e.g., Kinase-Glo®) are used to determine the half-maximal inhibitory concentration (IC₅₀) or dissociation constant (Kd).

-

Cell-Based Assays: To confirm that the compound can penetrate cell membranes and inhibit the target in a physiological context, cell proliferation assays are performed.[7] Cancer cell lines known to be dependent on the target kinase are treated with the compounds, and viability is measured using reagents like MTT or CellTiter-Glo®.

-

Mechanism of Action (MOA) Validation: A crucial step is to prove that the observed anti-proliferative effect is due to the inhibition of the intended target. This is commonly achieved via Western blotting, where cell lysates are probed with antibodies specific to the phosphorylated (active) form of a known downstream substrate of the target kinase. A potent and specific inhibitor will reduce the level of this phosphorylation in a dose-dependent manner.

Structure-Activity Relationship (SAR) Analysis

SAR studies are the intellectual core of lead optimization, providing insights into how specific structural modifications influence biological activity. For the this compound scaffold, SAR exploration is typically focused on the aniline moiety.

Caption: Key modification points for SAR studies.

SAR Summary Table (Hypothetical Data for a Target Kinase)

| Compound ID | R¹ (at Aniline -NH₂) | R³ (on Phenyl Ring) | Kinase IC₅₀ (nM) | Cell GI₅₀ (nM) |

| Core | -H | -H | 1250 | >10000 |

| 1a | -C(O)CH₃ (Acetamide) | -H | 450 | 2100 |

| 1b | -C(O)-Ph | -H | 210 | 950 |

| 1c | 2-aminopyrimidine | -H | 25 | 150 |

| 1d | 2-aminopyrimidine | 3-F | 8 | 45 |

| 1e | 2-aminopyrimidine | 3-OCH₃ | 35 | 200 |

Analysis of SAR Trends:

-

Aniline Derivatization (R¹): The unsubstituted aniline (Core) shows weak activity. Acylating the aniline nitrogen (1a, 1b) provides a modest improvement. However, the most significant gains in potency are achieved by coupling the aniline to a heterocyclic system, such as a 2-aminopyrimidine (1c). This is a classic strategy for targeting the kinase hinge region, as the pyrimidine offers additional hydrogen bonding opportunities.

-

Phenyl Ring Substitution (R³): Once a potent R¹ group is identified, fine-tuning can be achieved by substituting the phenyl ring of the aniline. Adding a small, electron-withdrawing group like fluorine at the meta-position (1d) often enhances potency, potentially by influencing the pKa of the aniline or through direct interaction with the binding pocket.[5] In contrast, a bulkier, electron-donating methoxy group (1e) can be detrimental to activity.

Conclusion and Future Outlook

The this compound scaffold is a testament to the power of rational drug design. Its modular nature allows for systematic exploration of chemical space, while its inherent drug-like properties provide a robust foundation for developing clinical candidates. The discovery process, from synthesis through detailed biological profiling, follows a logical and iterative cycle of design, synthesis, and testing.

Future work in this area will likely focus on leveraging this privileged core to develop inhibitors with novel mechanisms of action, such as allosteric modulators or covalent inhibitors. Furthermore, applying this scaffold to target classes beyond kinases, such as epigenetic targets or protein-protein interactions, represents an exciting frontier for expanding its therapeutic utility.

References

-

ResearchGate. (2021). A set of 4‐(4‐methylpiperazin‐1‐yl)aniline derivatives containing... [Online] Available at: [Link]

-

PubChem. 4-(4-Methylpiperazin-1-yl)aniline. [Online] Available at: [Link]

-

PMC. (2020). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. [Online] Available at: [Link]

-

PubChem. 4-(4-(4-Methyl-1-piperazinyl)-1-piperidinyl)benzenamine. [Online] Available at: [Link]

- Google Patents. (2020). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

-

MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Online] Available at: [Link]

-

PubMed. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. [Online] Available at: [Link]

-

WJPR. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. [Online] Available at: [Link]

-

PubMed. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1. [Online] Available at: [Link]

-

NIH. (2017). Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. [Online] Available at: [Link]

-

ResearchGate. Structure activity relationship of piperidine derivatives. [Online] Available at: [Link]

-

PMC. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor. [Online] Available at: [Link]

-

PMC. (2023). Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity. [Online] Available at: [Link]

-

PMC. (2024). Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][3][8][9]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. [Online] Available at: [Link]

-

Semantic Scholar. (2007). Discovery of a new class of 4-anilinopyrimidines as potent c-Jun N-terminal kinase inhibitors: Synthesis and SAR studies. [Online] Available at: [Link]

-

MIT Open Access Articles. (2010). Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][4][8]naphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor. [Online] Available at: [Link]

-

Biomed Pharmacol J. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. [Online] Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 5. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1,2,4]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)aniline 95% | CAS: 885704-69-8 | AChemBlock [achemblock.com]

An In-Depth Technical Guide to the Screening and Characterization of 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline Analogs as Kinase Inhibitors

Introduction

The 4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline scaffold is a privileged structure in modern medicinal chemistry, most notably for its integral role in the architecture of numerous potent and selective kinase inhibitors. This structural motif is a key component in drugs like Gilteritinib, an inhibitor of FLT3 and AXL tyrosine kinases, demonstrating its clinical significance.[1][2] Its prevalence stems from its ability to form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases, a foundational principle in the design of ATP-competitive inhibitors. The development of analogs based on this core scaffold is a promising strategy for discovering novel therapeutics for oncology and other diseases driven by aberrant kinase activity.[3]

This guide provides a comprehensive, technically-grounded framework for the systematic screening and characterization of a library of this compound analogs. Moving beyond a simple list of protocols, this document outlines a strategic, multi-stage screening cascade. It details the causality behind experimental choices, provides self-validating protocols with integrated controls, and offers insights into data interpretation. The objective is to equip researchers, scientists, and drug development professionals with a robust workflow to identify and validate promising lead candidates for further preclinical development.

Part 1: The Screening Cascade - A Strategic Overview

A successful screening campaign is not a single experiment but a logical sequence of assays designed to progressively filter a large compound library down to a small number of high-quality, well-characterized hits. This "funnel" approach, known as a screening cascade, maximizes efficiency by using high-throughput, cost-effective assays at the beginning and reserving more complex, resource-intensive assays for fewer, more promising compounds.

The causality behind this strategy is rooted in risk mitigation. Primary screens are designed for speed and scale to identify any molecule with the desired activity, accepting a certain rate of false positives. Subsequent secondary and tertiary assays are designed to systematically eliminate these artifacts and enrich for compounds with the desired mechanism of action, cellular activity, and drug-like properties.

Caption: A strategic screening cascade for kinase inhibitors.

Part 2: Primary Screening - Identifying Initial Hits with Biochemical Assays

The first step in the cascade is a high-throughput screen (HTS) to measure the direct inhibitory effect of each analog on the kinase of interest.

Rationale for Assay Choice: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a robust, luminescence-based method ideal for primary HTS.[4][5] Its core principle is the quantification of ADP produced by the kinase reaction.[4] This offers several advantages:

-

Universal Applicability: It can be used for virtually any kinase, as it measures the common product (ADP) of the phosphotransferase reaction.[4]

-

High Signal-to-Background: The luminescent signal positively correlates with kinase activity, providing a large dynamic range and high sensitivity, often yielding Z'-factors greater than 0.7.[5]

-

Reduced Interference: Unlike fluorescence-based methods, luminescence is less prone to interference from autofluorescent compounds, a common source of false positives in HTS.[6]

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is designed for a 384-well plate format and includes critical controls for data validation.

1. Reagent Preparation:

- Kinase Buffer: Prepare a buffer suitable for the target kinase (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

- ATP Solution: Prepare ATP in kinase buffer at 2x the final desired concentration (e.g., 20 µM for a 10 µM final concentration). The concentration should be at or near the Michaelis constant (Km) for ATP for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

- Kinase/Substrate Mix: Prepare the kinase and its specific peptide substrate in kinase buffer at 4x the final desired concentration.

- Compound Plates: Serially dilute the aniline analogs in 100% DMSO to create 100x stock concentrations. Then, dilute these into assay buffer to create 4x final concentration plates.

- Controls: Prepare wells with a known inhibitor (Positive Control) and DMSO only (Negative Control/Vehicle).

2. Kinase Reaction:

- Add 5 µL of the 4x compound solution or control to the appropriate wells of a 384-well assay plate.

- Add 10 µL of the 4x Kinase/Substrate mix to all wells.

- Initiate the kinase reaction by adding 5 µL of the 2x ATP solution to all wells. The final volume is 20 µL.

- Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

3. ADP Detection:

- Add 20 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.[4]

- Incubate for 40 minutes at room temperature.

- Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides the luciferase and luciferin to produce light.[4]

- Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

4. Data Acquisition:

- Read the luminescence on a plate reader (e.g., Promega GloMax® or equivalent).

5. Data Analysis:

- Normalize the data using the controls:

- % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

- Identify "hits" as compounds that exhibit inhibition above a defined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

Part 3: Hit Confirmation and Orthogonal Validation

A "hit" from the primary screen is merely a starting point. It is crucial to confirm its activity and rule out artifacts. This is achieved through dose-response confirmation and an orthogonal assay.

Rationale for Assay Choice: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method for verifying direct target engagement in a cellular environment.[7][8][9] The principle is based on ligand-induced thermal stabilization of the target protein.[7][9] When a compound binds to its target protein, the protein-ligand complex becomes more resistant to heat-induced denaturation.[8][9]

Why this is a trustworthy, self-validating system:

-

Physiological Relevance: It confirms binding in an intact cell, with all the complexities of the cellular milieu, providing a much higher degree of confidence than a purely biochemical assay.[7]

-

Eliminates False Positives: It is insensitive to many common HTS artifacts like luciferase inhibitors or aggregators, as the readout is the amount of soluble target protein remaining after a heat challenge.

-

Direct Evidence: It provides direct, biophysical evidence of an interaction between the compound and the target protein.[7]

Caption: Principle of the Cellular Thermal Shift Assay (CETSA®).

Experimental Protocol: CETSA® for Target Engagement

1. Cell Treatment:

- Culture cells known to express the target kinase to an appropriate density (e.g., K562 cells for BCR-ABL).

- Treat the cells in suspension or directly in culture flasks with various concentrations of the hit compound or DMSO (vehicle control) for a set period (e.g., 1-2 hours) at 37°C.[10]

2. Thermal Challenge:

- Aliquot the treated cell suspensions into PCR tubes or a 96-well PCR plate.

- Heat the samples to a range of temperatures in a PCR machine for a short duration (e.g., 3 minutes). A key step is to identify the optimal melt temperature for the target protein in initial experiments.[10]

- Immediately cool the samples to 4°C.

3. Cell Lysis and Fractionation:

- Lyse the cells to release their contents. This can be done through freeze-thaw cycles or by adding a lysis buffer.

- Separate the soluble protein fraction from the precipitated (denatured) proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

4. Protein Quantification:

- Carefully collect the supernatant (soluble fraction).

- Quantify the amount of the specific target protein remaining in the soluble fraction using a standard protein detection method like Western Blot, ELISA, or an AlphaScreen®-based approach.[10]

5. Data Analysis:

- Plot the amount of soluble protein against the temperature for both the vehicle- and compound-treated samples.

- A positive result is a "thermal shift," where the curve for the compound-treated sample is shifted to the right (higher temperatures), indicating that the compound stabilized the protein against denaturation. This confirms target engagement.

Part 4: Potency, Selectivity, and Mechanism of Action

With cell-active hits confirmed, the next phase is to characterize their potency and specificity.

IC50 Determination and Selectivity Profiling

It is essential to understand not only how potently a compound hits its intended target but also what other targets it may hit.

-

Potency (IC50): Using the primary biochemical assay (e.g., ADP-Glo™), test the confirmed hits across a range of concentrations (e.g., 10-point, 3-fold serial dilutions) to determine the half-maximal inhibitory concentration (IC50).

-

Selectivity: Screen the most potent compounds against a broad panel of other kinases (e.g., the Eurofins DiscoverX KINOMEscan® or Reaction Biology's HotSpot™ platform). This is critical for predicting potential off-target effects and understanding the compound's therapeutic window. A highly selective compound is often, but not always, more desirable as it minimizes the chance of off-target toxicities.[11]

Data Presentation: Potency and Selectivity of Lead Analogs

Quantitative data should be summarized in a clear, tabular format for easy comparison.

| Compound ID | Target Kinase IC50 (nM) | Off-Target Kinase A IC50 (nM) | Off-Target Kinase B IC50 (nM) | Selectivity Ratio (A/Target) |

| Analog-001 | 15 | 1,500 | >10,000 | 100 |

| Analog-007 | 8 | 240 | 5,000 | 30 |

| Analog-019 | 120 | 1,100 | >10,000 | 9 |

| Control Drug | 10 | 2,500 | 8,000 | 250 |

Signaling Pathway Analysis

To confirm that target inhibition leads to the desired biological outcome, it's necessary to analyze the downstream signaling pathway. For a target like the BCR-ABL kinase in Chronic Myeloid Leukemia (CML), its constitutive activity drives multiple pro-survival pathways, including the PI3K/AKT and RAS/MAPK pathways.[12][13]

Caption: Simplified BCR-ABL signaling pathway.

A western blot analysis can be used to measure the phosphorylation status of key downstream nodes (e.g., p-AKT, p-ERK, p-STAT5) in a relevant cell line (e.g., K562) after treatment with the inhibitor. A dose-dependent decrease in the phosphorylation of these proteins provides strong evidence of on-target pathway modulation.

Part 5: In Vitro ADME/Tox Profiling for Lead Prioritization

A potent and selective compound is of little therapeutic value if it cannot reach its target in the body or is overtly toxic. Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties is essential for prioritizing lead candidates.

Rationale for Early ADME Screening

Poor pharmacokinetic properties are a major cause of failure in later stages of drug development. By integrating in vitro ADME assays early, researchers can select compounds with a higher probability of success, saving significant time and resources. These assays provide predictive data on a compound's "druggability."[14]

Key In Vitro ADME Assays

-

Permeability (PAMPA): The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay that predicts passive membrane permeability.[15][16][17] It is a cost-effective way to estimate a compound's potential for oral absorption.[16][18]

-

Metabolic Stability (Microsomal Stability Assay): This assay uses liver microsomes, which contain key drug-metabolizing enzymes (Cytochrome P450s), to assess how quickly a compound is metabolized.[15] Compounds that are metabolized too rapidly will have a short half-life in vivo, limiting their therapeutic effect.

-

Plasma Protein Binding (PPB): Measures the extent to which a compound binds to proteins in the blood. Only the unbound fraction of a drug is free to engage its target and exert a therapeutic effect. High PPB can limit efficacy.

-

hERG Liability: An early safety screen to assess a compound's potential to inhibit the hERG potassium channel, which can lead to cardiac arrhythmias.

Data Presentation: Summary of ADME Properties

| Compound ID | PAMPA Permeability (10⁻⁶ cm/s) | Microsomal Stability (% remaining after 30 min) | Plasma Protein Binding (%) | hERG IC50 (µM) |

| Analog-001 | 15.2 (High) | 85 | 92.1 | >30 |

| Analog-007 | 11.5 (Moderate) | 35 | 99.2 | 8.5 |

| Analog-019 | 1.8 (Low) | 91 | 85.5 | >30 |

Based on this hypothetical data, Analog-001 emerges as the strongest lead candidate. It combines high potency and selectivity with high permeability, good metabolic stability, and a low risk of hERG-related cardiotoxicity.

Conclusion

The screening of this compound analogs for kinase inhibitory activity requires a disciplined, multi-faceted approach. The screening cascade presented in this guide—from high-throughput biochemical screening to cellular target validation and early ADME/Tox profiling—provides a robust and logical framework for identifying high-quality lead compounds. By integrating assays that measure potency, confirm the mechanism of action, and predict drug-like properties, research teams can make informed decisions, efficiently allocating resources to analogs with the highest potential for becoming transformative medicines.

References

- Vertex AI Search. (n.d.). Cas 16153-81-4,4-(4-Methylpiperazino)aniline - LookChem.

- Promega Corporation. (n.d.). NanoBRET® Target Engagement | Live-Cell Compound Binding Assay.

- Bio Molecular Systems. (n.d.). Kinase Assays with Myra.

- PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)aniline.

- ACS Publications. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.

- Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay.

- Alera Labs. (2019, May 9). In Vitro ADME Assays.

- Thermo Fisher Scientific. (n.d.). LanthaScreen Eu Kinase Binding Assay.

- Siramshetty, V. B., et al. (n.d.). Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. PubMed Central.

- Hu, B., et al. (2022). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. PMC - NIH.

- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.

- Cilloni, D., & Saglio, G. (2012). Molecular Pathways: BCR-ABL. Clinical Cancer Research - AACR Journals.

- Siramshetty, V. B., et al. (n.d.). Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. ResearchGate.

- News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA).

- Carmelo, J., et al. (n.d.). BCR-ABL Independent Mechanisms of Resistance in Chronic Myeloid Leukemia. Frontiers.

- EUbOPEN. (2020, October). NanoBRET assays to assess cellular target engagement of compounds.

- SVAK Life Sciences. (n.d.). 3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline.

- Di, L., & Kerns, E. H. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual - NCBI.

- Promega Corporation. (n.d.). NanoBRET™ Target Engagement for drug development.

- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.

- QIAGEN GeneGlobe. (n.d.). Chronic Myeloid Leukemia Signaling.

- NIH. (2021, June 19). Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors.

- Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.

- Promega Corporation. (n.d.). NanoBRET™ Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual.

- ASH Publications. (2004, November 16). Targeting BCR-ABL and Its Downstream Signaling Cascade as Therapy for Chronic Myelogenous Leukemia.

- Smolecule. (n.d.). Buy Gilteritinib fumarate | 1254053-84-3 | >98%.

- Reaction Biology. (n.d.). Kinase Screening Assay Services.

- GBA Group. (n.d.). In-Vitro ADME.

- Promega Connections. (2023, August 21). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye.

- Taylor & Francis. (2024, May 20). Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.

Sources

- 1. :: 3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline | CAS No.1254058-34-8 | SVAK Lifesciences :: [svaklifesciences.com]

- 2. Buy Gilteritinib fumarate | 1254053-84-3 | >98% [smolecule.com]

- 3. lookchem.com [lookchem.com]

- 4. biomolecularsystems.com [biomolecularsystems.com]

- 5. ADP-Glo™ Kinase Assay [promega.com]

- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. news-medical.net [news-medical.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. reactionbiology.com [reactionbiology.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 14. gba-group.com [gba-group.com]

- 15. In Vitro ADME Assays - Alera Labs, LLC [aleralabs.com]

- 16. Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline: Synthesis, Characterization, and Research Applications

Abstract

This whitepaper provides a comprehensive technical overview of the novel research chemical, 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline. Due to the limited specific public data on this compound, this guide adopts a first-principles approach, grounded in the established chemistry and pharmacology of its constituent moieties: the aniline, piperidine, and methylpiperazine scaffolds. We present a robust framework for its synthesis, purification, and characterization. Furthermore, we hypothesize its potential pharmacological profile based on structure-activity relationships of analogous compounds and propose a detailed workflow for its systematic investigation. This document is intended for researchers, chemists, and drug development professionals seeking to explore the potential of this and structurally related molecules.

Introduction and Rationale

The confluence of privileged pharmacological scaffolds within a single molecule often yields compounds with novel and potent biological activities. The title compound, this compound, represents such a case. It integrates three key structural motifs:

-

Arylpiperazines/Anilines: A foundational element in numerous FDA-approved drugs, particularly those targeting the central nervous system (CNS). This moiety is known to interact with a wide range of receptors, including serotonergic, dopaminergic, and adrenergic systems.[1][2]

-

Piperidine: A ubiquitous heterocyclic ring in medicinal chemistry, valued for its ability to confer favorable physicochemical properties such as improved solubility and metabolic stability.[3][4][5] Piperidine derivatives are found in drugs across more than twenty therapeutic classes, including analgesics, antipsychotics, and anticancer agents.[4]

-

N-Methylpiperazine: This group is frequently incorporated to enhance aqueous solubility and modulate receptor binding affinity. It is a common feature in compounds targeting CNS disorders and is known to engage with various neurotransmitter systems.[6][7]

The combination of these three fragments suggests that this compound is a compelling candidate for investigation in neuropharmacology, oncology, or inflammation research.[1][3][8] This guide provides the foundational knowledge and experimental framework necessary to undertake such an investigation in a rigorous and scientifically valid manner.

Physicochemical and Structural Profile

A thorough understanding of a compound's physical properties is a prerequisite for any experimental work, guiding decisions on formulation, handling, and assay design.

| Property | Value | Source |

| IUPAC Name | 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)benzenamine | PubChem |

| Molecular Formula | C₁₇H₂₈N₄ | PubChem |

| Molecular Weight | 274.40 g/mol | [9] |

| CAS Number | 870363-71-4 | Vendor Data |

| Predicted XLogP3 | 1.8 | [9] |

| Hydrogen Bond Donors | 2 | [9] |

| Hydrogen Bond Acceptors | 4 | [9] |

| Appearance | Predicted to be a solid at room temperature | Inferred |

Note: Some properties are computationally predicted and require experimental verification.

Proposed Synthesis and Characterization

The synthesis of this molecule can be approached through several established organic chemistry reactions. The most logical and field-proven method involves a two-step process: a reductive amination to form the piperidinyl-piperazine core, followed by a Buchwald-Hartwig amination to couple the piperidine to the aniline ring. This approach ensures high yields and selectivity.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis workflow.

Detailed Synthesis Protocol

Step 1: Synthesis of tert-butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate (Intermediate 1)

-

Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-Boc-4-piperidone (1.0 eq) and dichloromethane (DCM) as the solvent.

-

Addition: Add 1-methylpiperazine (1.1 eq). Stir the mixture at room temperature for 1 hour.

-

Reduction: Cool the reaction to 0°C and add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise, ensuring the temperature does not exceed 5°C. This is a crucial step in reductive amination.[10][11]

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield the pure intermediate.

Step 2: Synthesis of Final Product

-

Setup: In a Schlenk flask, combine Intermediate 1 (1.0 eq), 4-bromoaniline (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand like BINAP (0.04 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq).[12][13]

-

Solvent: Add anhydrous toluene.

-

Reaction: Degas the mixture (e.g., by three freeze-pump-thaw cycles) and heat to 100°C under an inert atmosphere until TLC or LC-MS analysis shows complete consumption of the starting material. The Buchwald-Hartwig reaction is a powerful method for forming C-N bonds with aryl halides.[13][14]

-

Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine.

-

Deprotection: Dry the organic layer, concentrate, and re-dissolve the residue in a solution of HCl in dioxane or methanol to cleave the Boc protecting group. Stir for 2-4 hours.

-

Final Isolation: Concentrate the solvent under reduced pressure. The resulting solid can be triturated with diethyl ether to yield the hydrochloride salt of the final product. Neutralize with a base (e.g., NaOH) and extract to obtain the free base form.

Analytical Validation (Self-Validating System)

To ensure the identity and purity of the synthesized compound, a battery of analytical techniques is mandatory.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product (Expected [M+H]⁺ ≈ 275.22) and assess purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the chemical structure. Specific proton signals for the aniline, piperidine, and piperazine rings should be present and correctly integrated.

-

High-Performance Liquid Chromatography (HPLC): To determine the final purity of the compound, which should ideally be >98% for use in biological assays.

Hypothesized Pharmacological Profile and Research Directions

The structural components of this molecule provide strong rationale for its investigation as a modulator of CNS targets. Arylpiperazine derivatives are well-known for their interactions with dopamine and serotonin receptors.[2]

Potential Biological Targets

-

Serotonin Receptors (e.g., 5-HT₁A, 5-HT₂A, 5-HT₇): Many arylpiperazine drugs (e.g., buspirone, aripiprazole) derive their therapeutic effects from modulating these receptors.

-

Dopamine Receptors (e.g., D₂, D₃, D₄): The piperazine-piperidine scaffold is common in antipsychotic agents that act on the dopaminergic system.

-

Sigma Receptors (σ₁ and σ₂): These receptors are implicated in a variety of CNS disorders, and piperidine derivatives often show high affinity for them.[5]

-

Kinase Inhibition: The aniline moiety is a key feature in many kinase inhibitors (e.g., imatinib, which contains a related 4-(4-methylpiperazin-1-yl)aniline fragment).[6] Derivatives of 4-(4-methylpiperazin-1-yl)aniline have been explored as G-quadruplex stabilizers for anticancer therapy.[8]

Proposed Investigational Workflow

A tiered approach is recommended to efficiently characterize the biological activity of this novel compound.

Caption: Tiered workflow for pharmacological characterization.

Experimental Protocol: Radioligand Binding Assay (Tier 1/2)

This protocol describes a standard method to determine the binding affinity of the test compound for a hypothesized target, such as the human serotonin 5-HT₁A receptor.

-

Materials:

-

Cell membranes expressing the human 5-HT₁A receptor.

-

Radioligand: [³H]8-OH-DPAT.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Test Compound: this compound, dissolved in DMSO to create a 10 mM stock.

-

Non-specific binding control: 10 µM Serotonin.

-

96-well plates, scintillation fluid, and a microplate scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific control, or 50 µL of the test compound dilution.

-

Add 50 µL of the radioligand solution (at a concentration near its Kd).

-

Initiate the binding reaction by adding 100 µL of the cell membrane suspension.

-

Incubate the plate at room temperature for 60 minutes.

-

Terminate the assay by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

-

Allow filters to dry, add scintillation fluid, and count radioactivity using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Safety and Handling